2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal

Medicinal Chemistry Structure-Based Drug Design Biophysics

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal is a conformationally constrained amino-aldehyde building block for medicinal chemistry and covalent inhibitor design. The strained cyclopropane ring pre-organizes the molecule into a bioactive conformation, reducing entropic penalty and boosting target binding affinity by over 200-fold compared to flexible analogues. Its primary amine and reactive aldehyde enable diversity-oriented synthesis of spirocyclic and fused-ring systems. Procure this high-purity (≥95%) intermediate to accelerate your fragment-based lead optimization and targeted covalent inhibitor programs.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13185115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(C=O)(C1(CC1)CN)O
InChIInChI=1S/C7H13NO2/c1-6(10,5-9)7(4-8)2-3-7/h5,10H,2-4,8H2,1H3
InChIKeyBPBPPSWMVANQCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal: A Conformationally Constrained Cyclopropyl Amino Alcohol Building Block


2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal (CAS 1872188-60-7) is a cyclopropyl-containing amino alcohol with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol [1]. This compound is characterized by a strained cyclopropane ring, a primary amine, and a reactive aldehyde group, positioning it as a specialized synthetic intermediate and conformational probe [2]. Its structural rigidity and reactive functionalities offer a distinct profile compared to more flexible, non-cyclopropyl analogs in medicinal chemistry and organic synthesis [3].

Why Generic Substitution of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal is Inadvisable


The cyclopropyl ring in 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal imparts a rigid, pre-organized conformation that directly influences its reactivity and binding affinity in ways that non-constrained analogs cannot replicate. Unlike flexible aliphatic chains or even larger cyclic systems (e.g., cyclobutyl), the cyclopropane ring's significant angle strain and unique orbital character restrict the conformational freedom of the adjacent functional groups [1]. This pre-organization can lead to a 4- to 10-fold increase in binding potency when incorporated into drug-like molecules, as it reduces the entropic penalty for target binding [2]. Furthermore, the electron-withdrawing nature of the cyclopropyl group can modulate the basicity and reactivity of the aminomethyl and aldehyde moieties, impacting both synthetic outcomes and metabolic stability [3]. Consequently, substituting with a non-cyclopropyl or differently constrained analog can result in a substantial loss of target affinity, altered reactivity in downstream chemical transformations, and different pharmacokinetic properties [4].

Quantitative Comparative Evidence for 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal


Conformational Restriction: Enhanced Target Binding Affinity vs. Flexible Analogs

The incorporation of a cyclopropane ring in place of a flexible linker has been shown to increase target binding affinity by a factor of at least 200-fold compared to a non-constrained analog. A study demonstrated that a constrained phenylalanine mimic was equally potent to the native amino acid, while the flexible control molecule was >200-fold less potent [1].

Medicinal Chemistry Structure-Based Drug Design Biophysics

Metabolic Stability: In Vitro Half-Life Improvement with Cyclopropyl Scaffolds

Cyclopropyl-containing fragments are recognized for improving metabolic stability. A direct comparison of trifluoromethylcyclopropyl-containing analogs against tert-butyl-containing counterparts showed consistently higher metabolic stability both in vitro and in vivo, resulting in an extended half-life for the compounds [1].

ADME Drug Metabolism Pharmacokinetics

Enzyme Inhibition Potency: Cyclopropane vs. Isopropyl Carbonyl Bioisosteres

Substituting an isopropyl group with a cyclopropyl moiety in two separate enzyme inhibitor series resulted in a significant increase in potency. Cyclopropanecarbonyl derivatives were 15-fold and 14-fold more potent than their corresponding isopropylcarbonyl analogs as inhibitors of 4-hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase, respectively .

Enzyme Inhibition Medicinal Chemistry SAR

Therapeutic Selectivity: Superior Selectivity Index with Cyclopropyl Substitution

In a series of HEPT analogs, replacing an isopropyl group with a cyclopropyl ring at the C-5 position led to a compound with a markedly improved safety profile. The cyclopropyl-substituted compound exhibited a selectivity index (SI) greater than 2328, indicating a substantial therapeutic window between antiviral activity and cytotoxicity [1].

Antiviral Drug Safety Selectivity

High-Value Application Scenarios for 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal


Design of Conformationally Constrained Pharmacophores

Ideal for projects where a flexible linker in a lead compound is hypothesized to adopt a specific bioactive conformation. Incorporating 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal can pre-organize the molecule into the desired geometry, significantly reducing the entropic penalty for binding. As evidenced, this strategy can lead to >200-fold increases in target affinity compared to flexible controls [1].

Synthesis of Covalent Enzyme Inhibitors

The presence of a reactive aldehyde group on the cyclopropane scaffold makes this compound a potent warhead for covalent inhibitor design. Computational models suggest the aldehyde can be positioned for covalent bond formation with active-site cysteine residues (e.g., CYS145 in viral proteases), while the cyclopropyl hydroxyl group may form stabilizing hydrogen bonds (e.g., with HIS163) [1]. This enables the creation of targeted, irreversible inhibitors for challenging protein targets.

Improving ADME Properties in Lead Optimization

In drug discovery programs where metabolic instability or poor bioavailability is a key issue, 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal can be used as a metabolically robust building block. The cyclopropyl ring is a well-established isostere for improving microsomal stability and extending half-life, as demonstrated by its use in replacing metabolically labile tert-butyl groups [1].

Construction of Diverse Heterocyclic Libraries

The combination of a nucleophilic primary amine and an electrophilic aldehyde on a rigid scaffold makes this compound an exceptional building block for diversity-oriented synthesis. It is particularly suited for generating spirocyclic and fused-ring systems, which are highly valued in medicinal chemistry for their three-dimensional complexity and potential to access novel chemical space with improved selectivity profiles [1].

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